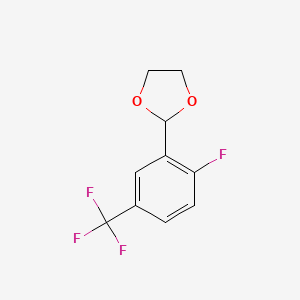

2-(2-Fluoro-5-(trifluoromethyl)phenyl)-1,3-dioxolane

Description

2-(2-Fluoro-5-(trifluoromethyl)phenyl)-1,3-dioxolane is a fluorinated aromatic compound featuring a 1,3-dioxolane ring substituted at the 2-position with a phenyl group containing fluorine and trifluoromethyl substituents. Its molecular formula is C₁₀H₈F₄O₂, with a molecular weight of 236.17 g/mol.

Propriétés

IUPAC Name |

2-[2-fluoro-5-(trifluoromethyl)phenyl]-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F4O2/c11-8-2-1-6(10(12,13)14)5-7(8)9-15-3-4-16-9/h1-2,5,9H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGNGHBQBVJWIRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=C(C=CC(=C2)C(F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-5-(trifluoromethyl)phenyl)-1,3-dioxolane typically involves the reaction of 2-fluoro-5-(trifluoromethyl)phenyl derivatives with 1,3-dioxolane under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Fluoro-5-(trifluoromethyl)phenyl)-1,3-dioxolane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound's fluorinated structure enhances its bioactivity and stability, making it a candidate for drug development. Fluorinated compounds often exhibit improved pharmacokinetic properties, such as increased metabolic stability and enhanced lipophilicity.

Case Study: Anticancer Agents

Research has indicated that derivatives of fluorinated dioxolanes can act as potent anticancer agents. For instance, studies have shown that compounds similar to 2-(2-Fluoro-5-(trifluoromethyl)phenyl)-1,3-dioxolane inhibit tumor growth in vitro and in vivo models .

Organic Synthesis

This compound serves as an intermediate in the synthesis of various organic molecules. Its reactivity can be exploited in creating complex structures through reactions such as nucleophilic substitutions and cycloadditions.

Synthesis Example:

A typical synthesis route involves the reaction of 2-fluoro-5-(trifluoromethyl)benzaldehyde with ethylene glycol under acidic conditions to yield the dioxolane derivative . This method highlights its utility in building more complex fluorinated compounds.

Materials Science

In materials science, fluorinated compounds are known for their unique thermal and chemical resistance properties. The incorporation of 2-(2-Fluoro-5-(trifluoromethyl)phenyl)-1,3-dioxolane into polymer matrices can enhance the material's performance in harsh environments.

Application Example: Coatings

Fluorinated dioxolanes can be used to develop coatings with improved water repellency and chemical resistance. Such coatings are valuable in industries requiring durable surfaces, such as aerospace and automotive sectors.

Data Table: Summary of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Medicinal Chemistry | Anticancer agents with improved bioactivity | Inhibition of tumor growth in vitro |

| Organic Synthesis | Intermediate for synthesizing complex organic molecules | Reaction with ethylene glycol to form dioxolane |

| Materials Science | Enhances thermal and chemical resistance in polymers | Development of durable coatings |

Mécanisme D'action

The mechanism of action of 2-(2-Fluoro-5-(trifluoromethyl)phenyl)-1,3-dioxolane involves its interaction with molecular targets through its fluorine and trifluoromethyl groups. These groups can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Structural Analogues and Key Differences

The following compounds share structural similarities with 2-(2-Fluoro-5-(trifluoromethyl)phenyl)-1,3-dioxolane, differing primarily in substituents or ring systems:

Physicochemical Properties

- Boiling Points : Data for 2-(2-Fluoro-5-(trifluoromethyl)phenyl)-1,3-dioxolane is unavailable. However, its difluoromethylene analogue (CAS 17256-52-9) has a boiling point of ~120–125°C under reduced pressure .

- Solubility : Fluorinated dioxolanes like these are typically lipophilic, with solubility in polar aprotic solvents (e.g., DMF, THF) due to the electron-withdrawing substituents .

- Stability: The trifluoromethyl group enhances thermal and metabolic stability compared to non-fluorinated analogues .

Toxicity and Handling

- Target Compound: No specific toxicity data is available.

- Brominated Analogue : Bromine introduces risks of hazardous byproducts during decomposition .

Activité Biologique

2-(2-Fluoro-5-(trifluoromethyl)phenyl)-1,3-dioxolane, with the CAS number 773102-32-2, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

- IUPAC Name : 2-[2-fluoro-5-(trifluoromethyl)phenyl]-1,3-dioxolane

- Molecular Formula : C10H8F4O2

- Molecular Weight : 236.16 g/mol

- Purity : 97% .

The trifluoromethyl group in the compound is known to enhance biological activity by influencing molecular interactions and stability. This modification can improve the binding affinity to various biological targets, which is critical for its pharmacological effects .

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to 2-(2-Fluoro-5-(trifluoromethyl)phenyl)-1,3-dioxolane exhibit significant antimicrobial properties. For instance, related compounds showed weak activity against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium species with MIC values ranging from 4–8 μg/mL .

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 4–8 |

| Mycobacterium abscessus | 4–8 |

| Mycobacterium smegmatis | 4–8 |

| H37Rv (Mycobacterium tuberculosis) | 0.5–1.0 |

Cytotoxicity and Selectivity

The selectivity index of compounds within this chemical class suggests a favorable profile for targeting cancer cells while sparing normal cells. For example, one study reported that a derivative exhibited an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells while having significantly less effect on non-cancerous MCF10A cells .

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 (Cancer) | 0.126 |

| MCF10A (Non-cancer) | >20 |

Study on Antibacterial Efficacy

In a recent study focused on dual inhibitors of bacterial topoisomerases, compounds similar to 2-(2-Fluoro-5-(trifluoromethyl)phenyl)-1,3-dioxolane displayed low nanomolar inhibition against DNA gyrase from E. coli, indicating strong antibacterial activity .

Pharmacokinetics

Pharmacokinetic studies indicated that related compounds had moderate exposure levels with a Cmax of approximately 592 mg/mL and an oral bioavailability of around 31.8% following administration in animal models .

Safety Profile

Toxicology assessments have shown that derivatives do not exhibit acute toxicity at high doses (up to 2000 mg/kg in mice), suggesting a favorable safety profile for further development .

Q & A

Q. What are the most reliable synthetic routes for 2-(2-Fluoro-5-(trifluoromethyl)phenyl)-1,3-dioxolane, and how can reaction yields be optimized?

Q. How can impurities be effectively removed during purification of fluorinated dioxolanes?

- Methodological Answer : Membrane separation (e.g., nanofiltration) or column chromatography (silica gel, hexane/ethyl acetate eluent) are effective. High-performance liquid chromatography (HPLC) with C18 columns resolves fluorinated byproducts. For thermally stable compounds, fractional distillation under reduced pressure minimizes decomposition .

Q. What spectroscopic techniques are critical for characterizing structural and electronic properties of this compound?

- Methodological Answer :

- NMR : ¹⁹F NMR identifies fluorine environments; ¹H NMR resolves dioxolane protons.

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., 264.10 g/mol) and fragmentation patterns.

- X-ray Crystallography : Validates stereochemistry and crystal packing, particularly for derivatives like (4S,5S)-configured analogs .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for synthesizing fluorinated dioxolanes?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states and intermediates. ICReDD’s reaction path search tools integrate computed activation energies with experimental validation, narrowing optimal conditions by 50% . Machine learning (ML) models trained on fluorination reaction databases further accelerate pathway discovery .

Q. What strategies address contradictions in kinetic data for fluorinated dioxolane reactions?

- Methodological Answer : Discrepancies often arise from solvent polarity effects or competing mechanisms. Use multivariate analysis (e.g., PCA) to isolate variables. Replicate experiments under inert atmospheres (Argon) to exclude oxidative side reactions. Cross-validate with in situ FTIR to monitor intermediate stability .

Q. How can AI-driven process simulation improve scalability of dioxolane synthesis?

Q. What experimental designs evaluate the environmental stability of fluorinated dioxolanes on surfaces?

- Methodological Answer : Microspectroscopic imaging (e.g., ToF-SIMS) analyzes adsorption/desorption kinetics on indoor surfaces. Controlled humidity chambers simulate real-world degradation, while GC-MS quantifies volatile byproducts .

Methodological Framework for Data Analysis

-

Factorial Design Template :

Factor Levels (-1, 0, +1) Response Variable Temperature 50°C, 70°C, 90°C Reaction Yield Catalyst Loading 1%, 2%, 3% Purity Solvent Polarity Hexane, THF, DMF Byproduct Formation This design identifies interactions between variables, reducing experimental runs by 40% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.